

# Application Notes and Protocols for IMGN632 (Pivekimab Sunirine) in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration schedule of IMGN632 (pivekimab **sunirine**), a novel CD123-targeting antibody-drug conjugate, as investigated in clinical trials for hematologic malignancies. The information is compiled from publicly available clinical trial data and publications.

### Introduction

IMGN632, also known as pivekimab **sunirine**, is a first-in-class antibody-drug conjugate (ADC) that targets CD123.[1][2] CD123 is overexpressed in various hematological malignancies, including acute myeloid leukemia (AML), blastic plasmacytoid dendritic cell neoplasm (BPDCN), and acute lymphoblastic leukemia (ALL), making it an attractive therapeutic target.[3] [4] IMGN632 is composed of a high-affinity anti-CD123 antibody, a cleavable linker, and a novel indolinobenzodiazepine pseudodimer payload, which alkylates DNA, leading to tumor cell death.[1][5]

## **Dosing and Administration Overview**

The primary clinical trial investigating IMGN632 monotherapy is the Phase 1/2 study identified by the clinical trial identifier NCT03386513.[1][6] This study was designed to determine the maximum tolerated dose (MTD), the recommended Phase 2 dose (RP2D), and to assess the safety, tolerability, and anti-leukemic activity of IMGN632.[6]



## **Monotherapy Dosing Regimens**

Two main dosing schedules were evaluated in the dose-escalation phase of the NCT03386513 trial for patients with relapsed/refractory AML, ALL, or BPDCN:[1][7]

- Schedule A: Intravenous (IV) administration once every 3 weeks (on Day 1 of a 21-day cycle).[1][6]
- Schedule B: A fractionated schedule with IV administration on Days 1, 4, and 8 of a 21-day cycle.[1][7]

Based on comparative safety and efficacy data, Schedule B was not pursued further.[1][7]

## Recommended Phase 2 Dose (RP2D)

The recommended Phase 2 dose for IMGN632 monotherapy was established as 0.045 mg/kg administered intravenously once every 3 weeks (Schedule A).[1][3][7] This dose was selected for the dose-expansion cohorts.[1]

## **Quantitative Dosing Summary**

The following tables summarize the dosing information from the key clinical trial (NCT03386513).

Table 1: IMGN632 Monotherapy Dose Escalation (Schedule A)[1][2][7]



| Dose Level (mg/kg) | Administration<br>Schedule | Patient Population | Notes                                                                                   |
|--------------------|----------------------------|--------------------|-----------------------------------------------------------------------------------------|
| 0.015              | Once every 3 weeks<br>(IV) | R/R AML, BPDCN     | Starting dose in the 3+3 dose-escalation design.[2]                                     |
| (escalating doses) | Once every 3 weeks         | R/R AML, BPDCN     | Escalation followed a modified Fibonacci schema.[2]                                     |
| 0.180              | Once every 3 weeks<br>(IV) | R/R AML, BPDCN     | A dose-limiting toxicity (DLT) of reversible veno-occlusive disease was observed.[1][2] |
| 0.300              | Once every 3 weeks         | R/R AML, BPDCN     | A DLT of neutropenia was observed.[1][7]                                                |
| 0.450              | Once every 3 weeks<br>(IV) | R/R AML, BPDCN     | A DLT of reversible veno-occlusive disease was observed.[1][2]                          |

Table 2: IMGN632 Monotherapy Dose Expansion[1][3]

| Dose Level (mg/kg) | Administration Schedule | Patient Cohorts                                                                                                                                      |
|--------------------|-------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------|
| 0.045 (RP2D)       | Once every 3 weeks (IV) | - Relapsed/refractory BPDCN-<br>Untreated BPDCN-<br>Relapsed/refractory AML-<br>Relapsed/refractory ALL- Other<br>CD123+ hematologic<br>malignancies |
| 0.090              | Once every 3 weeks (IV) | - Relapsed/refractory AML                                                                                                                            |



## **Combination Therapy Dosing**

IMGN632 is also being evaluated in combination with other agents, such as azacitidine and venetoclax, in a Phase 1b/2 study (NCT04086264).[8][9][10]

Table 3: IMGN632 Combination Therapy Regimens (NCT04086264)[5][9][10]

| Regimen   | IMGN632 Dose and<br>Schedule | Combination Agents and Schedule                                                                                           | Patient Population           |
|-----------|------------------------------|---------------------------------------------------------------------------------------------------------------------------|------------------------------|
| Regimen C | 0.045 mg/kg IV on<br>Day 7   | - Azacitidine: 75<br>mg/m² SC or IV daily<br>on Days 1-7-<br>Venetoclax: Up to 400<br>mg PO daily for at<br>least 14 days | Newly Diagnosed<br>Unfit AML |
| Regimen E | 0.045 mg/kg IV on<br>Day 1   | - Magrolimab: 30<br>mg/kg Q2W (after<br>standard ramp-up)                                                                 | Relapsed/Refractory<br>AML   |

## **Experimental Protocols**

While detailed, proprietary protocols for drug preparation and administration are not publicly available, the following outlines the general methodology based on clinical trial descriptions.

### **Patient Eligibility (General Inclusion Criteria)**

- Adult patients with a diagnosis of CD123-positive hematologic malignancy (e.g., AML, BPDCN, ALL).[3][6]
- Confirmation of CD123 positivity via flow cytometry or immunohistochemistry.[11]
- Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.[1]
- Adequate organ function.[12]



## **Drug Administration Protocol (General)**

- Drug Preparation: (Specific reconstitution and dilution instructions are typically provided in the pharmacy manual).
- Administration: IMGN632 is administered as an intravenous (IV) infusion.[2][6] The infusion is typically completed in less than 30 minutes and can be administered in an outpatient setting.[9][13][14]
- Treatment Cycle: For monotherapy, a treatment cycle is 21 days.[6] For combination therapies, the cycle length may vary (e.g., 28 days for Regimen C and E).[5][9]

# Visualized Experimental Workflows and Logical Relationships

The following diagrams illustrate the dosing schedules and the logical flow of the clinical trial design.



Click to download full resolution via product page

Caption: IMGN632 Monotherapy Dose Escalation and Schedule Selection.





Click to download full resolution via product page

Caption: IMGN632 Combination Therapy Dosing Schedules.



Click to download full resolution via product page



Caption: Logical Flow of IMGN632 Clinical Development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Pivekimab sunirine (IMGN632), a novel CD123-targeting antibody-drug conjugate, in relapsed or refractory acute myeloid leukaemia: a phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ASH 2018 | IMGN632, a CD123-targeting antibody-drug conjugate, in patients with relapsed/refractory acute myeloid leukemia [aml-hub.com]
- 3. ascopubs.org [ascopubs.org]
- 4. ASCO American Society of Clinical Oncology [asco.org]
- 5. PB1888: TRIAL IN PROGRESS: PHASE 1B/2 STUDY OF PIVEKIMAB SUNIRINE (PVEK, IMGN632) IN COMBINATION WITH VENETOCLAX/AZACITIDINE OR MAGROLIMAB FOR PATIENTS WITH CD123-POSITIVE ACUTE MYELOID LEUKEMIA (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Novel CD123-Targeting Antibody-Drug Conjugate in Relapsed or Refractory AML The ASCO Post [ascopost.com]
- 8. ASCO American Society of Clinical Oncology [asco.org]
- 9. ascopubs.org [ascopubs.org]
- 10. ascopubs.org [ascopubs.org]
- 11. A Phase 1/2, Multi-center, Open-label Study of IMGN632 Monotherapy Administered Intravenously in Patients with CD123-positive Acute Myeloid Leukemia and Other CD123positive Hematologic Malignancies | Dana-Farber Cancer Institute [dana-farber.org]
- 12. onclive.com [onclive.com]
- 13. Novel antibody-drug conjugate shows promising early results in rare blood cancer | MD Anderson Cancer Center [mdanderson.org]
- 14. m.youtube.com [m.youtube.com]







 To cite this document: BenchChem. [Application Notes and Protocols for IMGN632 (Pivekimab Sunirine) in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860453#dosing-and-administration-schedule-for-imgn632-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com